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Compound of Interest

Compound Name: 2,2,5,6-Tetramethylheptane

Cat. No.: B14543715

An in-depth analysis of the physicochemical properties and analytical characterization of
tetramethylheptane isomers, offering valuable insights for their application in research and
pharmaceutical development.

The isomers of tetramethylheptane, a group of highly branched alkanes with the chemical
formula C11H24, represent a fascinating area of study due to the significant impact of their
structural variations on their physical and chemical properties. As with other undecane isomers,
of which there are 159 structural variants, the degree and position of methyl branching in the
heptane backbone lead to distinct characteristics in terms of boiling point, density, viscosity,
and spectroscopic signatures.[1][2][3][4][5] For researchers, scientists, and drug development
professionals, a thorough understanding of these differences is crucial for applications ranging
from their use as inert solvents and excipients in pharmaceutical formulations to their role as
reference compounds in analytical chemistry. This guide provides a comparative overview of
various tetramethylheptane isomers, presenting key experimental data and detailed analytical
protocols to aid in their identification and utilization.

Physicochemical Properties of Tetramethylheptane
Isomers

The arrangement of methyl groups along the heptane chain directly influences the
intermolecular van der Waals forces, which in turn dictates the macroscopic physical properties
of each isomer. Generally, increased branching leads to a more compact, spherical molecular
shape, reducing the surface area available for intermolecular interactions and resulting in lower
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boiling points compared to less branched isomers. However, isomers with high symmetry may
pack more efficiently in the solid state, leading to higher melting points.

Below is a summary of available quantitative data for a selection of tetramethylheptane
isomers.
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Isomer Name

CAS Number

Boiling Point
(°C)

Density (g/mL)

Refractive
Index

2,2,3,3-
Tetramethylhepta
ne

61868-40-4

186-187

0.769

1.432

2,2,3,5-
Tetramethylhepta

ne

61868-42-6

174

0.7517

1.4210

2,2,4,4-
Tetramethylhepta
ne

61868-44-8

175-176

0.758

1.425

2,2,4,6-
Tetramethylhepta
ne

61868-46-0

164.1

0.732

1.412

2,2,5,5-
Tetramethylhepta

ne

61868-47-1

171-172

0.756

1.424

2,2,5,6-
Tetramethylhepta
ne

61868-48-2

173-174

0.748

1.420

2,2,6,6-
Tetramethylhepta
ne

40117-45-1

176

0.75

1.42

2,3,3,4-
Tetramethylhepta

ne

61868-49-3

183-184

0.776

1.435

2,4,4,5-
Tetramethylhepta
ne

61868-56-2

176

0.759

1.426

2,4,5,5-
Tetramethylhepta

ne

61868-58-4

177

0.759

1.426
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3,3,4,4-
Tetramethylhepta  61868-59-5 186 0.782 1.438

ne

Experimental Protocols

Accurate identification and characterization of tetramethylheptane isomers rely on a
combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is a powerful tool for separating and identifying volatile compounds like
tetramethylheptane isomers. The retention time in GC is highly dependent on the isomer's
boiling point and interaction with the stationary phase, while the mass spectrum provides
information about the molecular weight and fragmentation pattern, which can help elucidate the
branching structure.

Protocol for GC-MS Analysis of Tetramethylheptane Isomers:

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B
GC with 5977A MSD).

e Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.qg.,
HP-5MS, 30 m x 0.25 mm x 0.25 um), is suitable for separating alkanes based on their
boiling points.

e Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
e Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
e Oven Temperature Program:

o Initial temperature: 40°C, hold for 2 minutes.

o Ramp: Increase to 200°C at a rate of 5°C/min.
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o Hold: Hold at 200°C for 5 minutes.

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-300.
o Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.

o Data Analysis: Isomers are identified by comparing their retention times and mass spectra
with those of known standards or reference libraries such as the NIST Mass Spectral Library.
The Kovats retention index can also be calculated and compared to literature values for
further confirmation. For instance, 2,2,6,6-tetramethylheptane has a standard non-polar
Kovats retention index of 966.6.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy provide detailed information about the carbon-hydrogen
framework of the isomers.

Protocol for NMR Analysis of Tetramethylheptane Isomers:
e Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

e 1H NMR Acquisition:
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: 0-10 ppm.

o Number of Scans: 16-32.
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o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

[e]

Pulse Sequence: Proton-decoupled single-pulse experiment.

o

Spectral Width: 0-100 ppm.

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation Delay: 2-5 seconds.

o Data Analysis: The chemical shifts, signal multiplicities (splitting patterns), and integration
values in the *H spectrum, along with the number of signals and their chemical shifts in the
13C spectrum, are used to deduce the specific arrangement of methyl groups and the overall
structure of the isomer.

Applications in Drug Development

Highly branched alkanes, including tetramethylheptane isomers, are generally characterized by
their low chemical reactivity and high lipophilicity. These properties make them suitable for
various applications in the pharmaceutical industry, primarily as excipients. Excipients are
inactive substances formulated alongside the active pharmaceutical ingredient (API) of a
medication.

The inert nature of these alkanes ensures they do not react with the API, thereby preserving its
stability and efficacy. Their lipophilic character makes them effective as non-polar solvents or
as components in emulsion and microemulsion-based drug delivery systems for poorly water-
soluble drugs. Furthermore, their varying viscosities and boiling points allow for their use in
topical formulations and as temporary processing aids during manufacturing.

Isomer ldentification Workflow

The unambiguous identification of a specific tetramethylheptane isomer from a mixture requires
a systematic analytical approach. The following workflow illustrates a logical sequence of
experiments.
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Workflow for Tetramethylheptane Isomer Identification
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Caption: A logical workflow for the separation and identification of tetramethylheptane isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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